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Compound of Interest

Compound Name:

3,3-Bis(4-hydroxy-2,5-

dimethylphenyl)isobenzofuran-

1(3H)-one

Cat. No.: B018015 Get Quote

Spectroscopic Profile of p-Xylenolphthalein: A
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for p-

xylenolphthalein (3,3-bis(4-hydroxy-2,5-dimethylphenyl)isobenzofuran-1(3H)-one), a

phthalein dye derivative. Due to the limited availability of directly published complete

spectroscopic data for p-xylenolphthalein, this guide leverages detailed experimental data from

a closely related analogue, 3-(4-hydroxy-2,3,5-trimethylphenyl)-3-(4-

hydroxyphenyl)isobenzofuran-1(3H)-one, to provide a robust and scientifically grounded

interpretation of the expected spectroscopic characteristics. The molecular formula for p-

xylenolphthalein is C24H22O4 and its CAS number is 50984-88-8.

Predicted Spectroscopic Data Summary
The following tables summarize the predicted and known quantitative spectroscopic data for p-

xylenolphthalein and its close analogue.

Table 1: Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR)
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Assignment
Predicted Chemical Shift

(ppm) for p-Xylenolphthalein

Reported Chemical Shift

(ppm) for 3-(4-hydroxy-2,3,5-

trimethylphenyl)-3-(4-

hydroxyphenyl)isobenzofura

n-1(3H)-one[1]

Aromatic H (phthalide) 7.8 - 8.0 7.91

Aromatic H (phthalide) 7.6 - 7.8 7.72

Aromatic H (phthalide) 7.4 - 7.6 7.50

Aromatic H (p-xylenol) 6.8 - 7.0 (singlet) 6.68 (singlet, trimethylphenyl)

Aromatic H (p-xylenol) 6.6 - 6.8 (singlet)
6.92, 6.71 (AA'BB' system,

hydroxyphenyl)

Phenolic OH 9.0 - 10.0 (broad singlet) Not explicitly reported

Methyl H (on xylenol ring) 2.0 - 2.3 (singlet)
2.09, 2.05, 1.93 (singlets,

trimethylphenyl)

¹³C NMR (Carbon-13 NMR)
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Assignment
Predicted Chemical Shift

(ppm) for p-Xylenolphthalein

Reported Chemical Shift

(ppm) for 3-(4-hydroxy-2,3,5-

trimethylphenyl)-3-(4-

hydroxyphenyl)isobenzofura

n-1(3H)-one[1]

Carbonyl C (lactone) 168 - 172 169.3

Quaternary C (spiro) 90 - 95 92.1

Aromatic C-O (p-xylenol) 155 - 160 157.2

Aromatic C (phthalide) 120 - 155
153.3, 134.4, 129.5, 125.9,

124.2, 121.8

Aromatic C (p-xylenol) 115 - 140
149.8, 131.0, 128.4, 125.5,

118.9, 115.3

Methyl C (on xylenol ring) 15 - 20 15.9, 12.4, 11.8

Table 2: Infrared (IR) Spectroscopy Data

Functional Group
Predicted Wavenumber

(cm⁻¹) for p-Xylenolphthalein

Reported Wavenumber

(cm⁻¹) for 3-(4-hydroxy-

2,3,5-trimethylphenyl)-3-(4-

hydroxyphenyl)isobenzofura

n-1(3H)-one[1]

O-H Stretch (Phenolic) 3200 - 3600 (broad) 3449 (broad)

C-H Stretch (Aromatic) 3000 - 3100 3068

C-H Stretch (Aliphatic) 2850 - 3000 2921

C=O Stretch (Lactone) 1750 - 1770 1763

C=C Stretch (Aromatic) 1450 - 1600 1612, 1488

C-O Stretch (Lactone/Phenol) 1100 - 1300 1235, 1167

Table 3: Mass Spectrometry (MS) Data
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Ion
Predicted m/z for p-

Xylenolphthalein

Reported m/z for 3-(4-

hydroxy-2,3,5-

trimethylphenyl)-3-(4-

hydroxyphenyl)isobenzofura

n-1(3H)-one[1]

[M+H]⁺ 375.1591 361.1434

[M+Na]⁺ 397.1410 383.1254

Molecular Formula C24H22O4 C23H20O4

Molecular Weight 374.43 g/mol 360.40 g/mol

Experimental Protocols
The experimental methodologies described below are based on the synthesis and

characterization of the closely related analogue, 3-(4-hydroxy-2,3,5-trimethylphenyl)-3-(4-

hydroxyphenyl)isobenzofuran-1(3H)-one, and are expected to be directly applicable for the

synthesis and analysis of p-xylenolphthalein.[1]

Synthesis of Phthalein Derivatives
A general and efficient method for the synthesis of phenolphthalein derivatives involves the

condensation of a phenol with phthalic anhydride or a related precursor in the presence of an

acid catalyst. A modern approach utilizes methanesulfonic acid, which serves as both a catalyst

and a solvent, offering milder conditions compared to traditional methods using concentrated

sulfuric acid.

Workflow for Synthesis:

p-Xylenol +
 Phthalic Anhydride

Mix in
Methanesulfonic Acid

Heat at 50-70°C
for 1-2 hours

Quench with
Water

Purify by
Recrystallization p-Xylenolphthalein

Click to download full resolution via product page

Caption: Synthetic workflow for p-xylenolphthalein.
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Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be

recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples would be

dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. Chemical shifts are

reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane

(TMS).

Infrared (IR) Spectroscopy: IR spectra would be obtained using a Fourier Transform Infrared

(FTIR) spectrometer. Samples can be prepared as KBr pellets or analyzed as a thin film. Data

is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be performed

using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass

analyzer. Samples would be dissolved in a suitable solvent, such as methanol or acetonitrile,

and introduced into the mass spectrometer via direct infusion or liquid chromatography.

Signaling Pathways and Logical Relationships
p-Xylenolphthalein, like other phthalein dyes, functions as a pH indicator. Its color change is a

result of a structural rearrangement in response to changes in hydrogen ion concentration. This

process can be visualized as a logical relationship between the pH of the solution and the

conformational state of the molecule, which in turn dictates its color.
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Environmental Conditions

Molecular States of p-Xylenolphthalein

Acidic to Neutral pH
(pH < 8.5)

Lactone Form
(Colorless)

Favors

Basic pH
(pH > 8.5)

Quinoid Form
(Colored)

Favors

Deprotonation

Click to download full resolution via product page

Caption: pH-dependent equilibrium of p-xylenolphthalein.

This in-depth guide provides a foundational understanding of the spectroscopic properties of p-

xylenolphthalein for researchers and professionals in drug development and related scientific

fields. The data and protocols, extrapolated from a closely related and well-characterized

analogue, offer a reliable framework for the identification, characterization, and application of

this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.mdpi.com/1422-8599/2025/4/M2067
https://www.benchchem.com/product/b018015#spectroscopic-data-nmr-ir-mass-spec-for-p-xylenolphthalein
https://www.benchchem.com/product/b018015#spectroscopic-data-nmr-ir-mass-spec-for-p-xylenolphthalein
https://www.benchchem.com/product/b018015#spectroscopic-data-nmr-ir-mass-spec-for-p-xylenolphthalein
https://www.benchchem.com/product/b018015#spectroscopic-data-nmr-ir-mass-spec-for-p-xylenolphthalein
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b018015?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b018015?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

